molecular formula C16H27ClN2O B14145256 N-(2-(Diethylamino)ethyl)-2',6'-acetoxylidide, hydrochloride CAS No. 77966-80-4

N-(2-(Diethylamino)ethyl)-2',6'-acetoxylidide, hydrochloride

Cat. No.: B14145256
CAS No.: 77966-80-4
M. Wt: 298.8 g/mol
InChI Key: NEWUOCICXRVAMW-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of a local anesthetic, which is used in medical and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted amides .

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of action potentials. This action results in the loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

77966-80-4

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

2-(N-acetyl-2,6-dimethylanilino)ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H26N2O.ClH/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4;/h8-10H,6-7,11-12H2,1-5H3;1H

InChI Key

NEWUOCICXRVAMW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN(C1=C(C=CC=C1C)C)C(=O)C.[Cl-]

Origin of Product

United States

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